1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclobutyl group attached to a propyl chain, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Cyclobutylpropyl Intermediate: This can be achieved through a [2+2] cycloaddition reaction, where an alkene and a carbene precursor form the cyclobutane ring.
Attachment of the Triazole Ring: The cyclobutylpropyl intermediate is then reacted with a triazole precursor under suitable conditions, such as the use of a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclobutyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropylpropyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-(2-Cyclohexylpropyl)-1H-1,2,4-triazol-3-amine: Contains a cyclohexyl group, leading to different steric and electronic properties.
Uniqueness
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-cyclobutylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-7(8-3-2-4-8)5-13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
InChI Key |
UHJFYOVOLSDDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC(=N1)N)C2CCC2 |
Origin of Product |
United States |
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